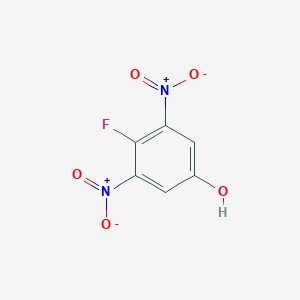

4-Fluoro-3,5-dinitrophenol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-3,5-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O5/c7-6-4(8(11)12)1-3(10)2-5(6)9(13)14/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHRUGRXVVCAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565966 | |

| Record name | 4-Fluoro-3,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151222-64-9 | |

| Record name | 4-Fluoro-3,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Fluoro 3,5 Dinitrophenol

Initial Synthetic Pathways of 4-Fluoro-3,5-dinitrophenol

The synthesis of nitrophenols is a foundational process in organic chemistry, traditionally relying on electrophilic aromatic substitution. The initial pathways for synthesizing dinitrophenols typically involve the direct nitration of a phenol (B47542) precursor using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com For this compound, the logical starting material would be 4-fluorophenol.

However, the synthesis of the 3,5-dinitro isomer presents a significant regiochemical challenge. The hydroxyl (-OH) and fluoro (-F) groups are both strongly ortho-, para-directing activators for electrophilic substitution. This means that incoming electrophiles, such as the nitronium ion (NO₂⁺), are electronically directed to the positions ortho and para to these substituents (positions 2, 6, and to a lesser extent, the occupied position 4). Therefore, direct nitration of 4-fluorophenol would be expected to yield primarily 4-fluoro-2-nitrophenol and 4-fluoro-2,6-dinitrophenol. Achieving substitution at the 3 and 5 positions (meta to both the hydroxyl and fluoro groups) is electronically disfavored and requires specialized strategies to overcome these directing effects.

Approaches for the Preparation of this compound

Given the challenges of direct nitration, alternative approaches for the preparation of this compound would be considered. One potential, albeit less direct, pathway involves the nucleophilic aromatic substitution of a precursor that already contains the desired 3,5-dinitro substitution pattern. For instance, the synthesis of 1-fluoro-3,5-dinitrobenzene (B12847306) has been achieved via the reaction of 1,3,5-trinitrobenzene with potassium fluoride (B91410) in sulfolane. epa.gov A subsequent, carefully controlled introduction of a hydroxyl group would be necessary, which itself is a complex transformation.

Another approach involves modifying the directing ability of the substituents. While the hydroxyl group's powerful ortho-, para-directing nature is inherent, modern nitration techniques offer more control over reaction conditions, which can influence isomer distribution. These methods move away from harsh mixed acids to provide milder and potentially more selective routes for the nitration of substituted phenols. nih.gov

Strategic Utilization of this compound as a Synthetic Precursor

The structure of this compound, and more specifically its closely related derivatives like 4-fluoro-3,5-dinitroaniline, makes it a valuable intermediate for synthesizing high-energy materials and other specialized chemical compounds. The presence of two electron-withdrawing nitro groups strongly activates the aromatic ring for nucleophilic aromatic substitution, with the fluorine atom serving as an excellent leaving group.

Conversion via Fluorine/Amine Exchange Reactions

The activated fluorine atom in the 4-position is susceptible to displacement by nucleophiles. A key transformation is the fluorine/amine exchange reaction. In a documented synthesis, the closely related compound 4-fluoro-3,5-dinitroaniline undergoes an amination reaction to produce 2,6-dinitrobenzene-1,4-diamine. researchgate.net This nucleophilic aromatic substitution proceeds readily because the strong electron-withdrawing effect of the two nitro groups stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. A similar reaction could be envisioned for this compound, allowing for the introduction of an amine group to produce 4-amino-3,5-dinitrophenol.

Role in the Synthesis of Dinitroaniline Derivatives

The core structure of this compound is a direct precursor to valuable dinitroaniline derivatives. As noted, 4-fluoro-3,5-dinitroaniline is a key starting material in multi-step syntheses. researchgate.net The preparation of this aniline (B41778) derivative highlights the importance of the fluorinated dinitroaromatic scaffold in providing access to a class of compounds used in further chemical elaborations.

Precursor to Diazophenols for Research Applications

Dinitroaniline derivatives obtained from fluorinated precursors are instrumental in the synthesis of specialized energetic materials. For example, 4-fluoro-3,5-dinitroaniline is the starting point for a four-step synthesis of iso-DDNP (4-Diazo-2,6-dinitrophenol), an isomer of the well-known primary explosive DDNP. researchgate.net The synthesis involves the initial amination of 4-fluoro-3,5-dinitroaniline, followed by a subsequent nitration to yield the final diazophenol product. researchgate.net This pathway underscores the strategic importance of the 4-fluoro-3,5-dinitro template in the development of advanced materials for research applications.

Nitration Strategies in Phenol Synthesis Relevant to this compound Analogs

Research into the nitration of phenols has yielded numerous methodologies designed to improve selectivity and yield while using milder conditions than traditional mixed-acid systems. nih.govacs.org These strategies are directly relevant to the synthesis of analogs of this compound and other substituted nitrophenols.

One effective approach involves the use of metal nitrates, such as copper(II) nitrate trihydrate (Cu(NO₃)₂ · 3H₂O) or iron(III) nitrate nonahydrate (Fe(NO₃)₃ · 9H₂O), in anhydrous organic solvents. These reagents can provide high selectivity and excellent yields for both mono- and dinitration of phenols by carefully choosing the solvent and reaction conditions.

Another strategy employs heterogeneous reaction conditions. A combination of sodium nitrate (NaNO₃) with an inorganic acidic salt like magnesium bisulfate (Mg(HSO₄)₂) and wet silica (SiO₂) in dichloromethane has been shown to be an effective system for the nitration of phenols at room temperature. nih.gov This method offers the advantages of mild conditions and a simple workup procedure involving filtration and solvent evaporation. nih.gov

Phase-transfer catalysis represents a third advanced strategy. The nitration of phenols can be accomplished using dilute nitric acid in a liquid-liquid two-phase system with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). acs.org The catalyst facilitates the transfer of the nitrating species into the organic phase, allowing the reaction to proceed under mild conditions with high selectivity. acs.org

The table below summarizes various modern nitration strategies applicable to phenol and its derivatives.

| Substrate(s) | Reagent(s) | Solvent(s) | Conditions | Key Finding(s) |

| Phenol, 4-Substituted Phenols | Cu(NO₃)₂ · 3H₂O, Fe(NO₃)₃ · 9H₂O | Acetone, Ethyl Acetate, etc. | Room Temp. or Reflux | High para vs. ortho selectivity; yields up to 95% for dinitration. |

| Phenol, 4-Substituted Phenols | Mg(HSO₄)₂, NaNO₃, wet SiO₂ | Dichloromethane | Room Temperature | Mild, heterogeneous conditions; moderate to excellent yields. nih.gov |

| Phenol, Substituted Phenols | Dilute HNO₃ (6 wt%) | Dichloromethane/Water | Room Temp. with Phase-Transfer Catalyst (TBAB) | Highly selective nitration under mild conditions. acs.org |

| Phenol, Substituted Phenols | NaNO₂, Oxalic Acid Dihydrate, wet SiO₂ | Dichloromethane | Room Temperature | Efficient catalytic system for mono- and dinitration. researchgate.net |

Enzymatic Approaches to Fluorinated Aromatic Compounds

The synthesis of fluorinated aromatic compounds through biocatalysis represents a significant advancement, offering high selectivity and milder reaction conditions compared to traditional chemical methods. researchgate.net Enzymatic approaches are particularly promising for overcoming challenges in regioselective fluorination and for creating complex chiral molecules. the-innovation.orgthe-innovation.org These strategies primarily involve two main routes: direct C-F bond formation catalyzed by specific enzymes and chemo-enzymatic pathways where an enzyme introduces a functional group that is subsequently replaced by fluorine.

Enzymatic catalysis is a key strategy for the synthesis of fluorinated compounds due to its efficiency and selectivity. researchgate.netnih.gov While nature has a limited number of enzymes that directly form carbon-fluorine bonds, the expansion of existing enzyme functionalities and biosynthetic pathways is an active area of research. nih.gov

Direct Enzymatic Fluorination

The most direct biocatalytic method involves enzymes known as fluorinases. The 5'-fluoro-5'-deoxyadenosine synthase (FDAS) is a well-characterized example, capable of catalyzing an SN2 nucleophilic reaction between an inorganic fluoride ion (F¯) and S-adenosyl-L-methionine (SAM) to produce 5ʹ-fluoro-5ʹ-deoxyfluoroadenosine (5ʹ-FDA). the-innovation.org This demonstrates nature's ability to forge the highly stable C-F bond, and research continues to explore and engineer these enzymes for broader substrate scopes. the-innovation.orgnih.gov

Chemo-enzymatic and Other Biocatalytic Strategies

A more versatile and widely applied approach is the chemo-enzymatic strategy. This multi-step process uses an enzyme to introduce a hydroxyl group at a specific, often unactivated, position on a target molecule. This hydroxylation is frequently accomplished by cytochrome P450 monooxygenases. nih.gov The resulting hydroxylated intermediate can then be chemically treated with a deoxyfluorination reagent, such as PhenoFluor™, to replace the hydroxyl group with a fluorine atom. nih.govacsgcipr.org This method allows for the selective fluorination of molecules at sites that are difficult to access through conventional synthesis. nih.gov

Beyond hydroxylation for subsequent fluorination, other enzymes have been employed to create diverse fluorinated compounds. FMN-dependent reductases (ene-reductases) have been used in photoenzymatic strategies to asymmetrically introduce fluorinated motifs into olefins. the-innovation.orgthe-innovation.org Furthermore, enzymes such as aldolases, lipases, and transaminases have been utilized in the synthesis of various fluorinated organic compounds. nih.gov

Enzymatic Nitration

Given that the target molecule, this compound, contains nitro groups, enzymatic nitration is a relevant biocatalytic transformation. Peroxidases, such as horseradish peroxidase (HRP), have been shown to catalyze the nitration of various phenols in the presence of hydrogen peroxide and a nitrite source. researchgate.net These reactions can yield a mixture of ortho- and para-nitrated products. researchgate.net Additionally, engineered cytochrome P450 enzymes have been developed to function as efficient biocatalysts for the direct nitration of aromatic compounds, including phenols and anilines, using nitrite as the nitrating agent. nih.govmiragenews.com Studies have also identified nitration mechanisms in bacteria that could be harnessed for biosynthetic production of nitroaromatics. serdp-estcp.mildtic.mil

The following table summarizes various enzymatic approaches relevant to the synthesis of functionalized fluorinated aromatic compounds.

Table 1: Overview of Enzymatic Approaches for Fluorination and Nitration

| Enzyme Class | Reaction Type | Typical Substrate(s) | Product/Intermediate | Key Features |

|---|---|---|---|---|

| Fluorinase (e.g., FDAS) | C-F Bond Formation | S-adenosyl-L-methionine (SAM), F⁻ | 5ʹ-fluoro-5ʹ-deoxyfluoroadenosine (5ʹ-FDA) | Direct enzymatic incorporation of fluorine. the-innovation.org |

| Cytochrome P450 | Regioselective Hydroxylation | Aromatic Compounds | Hydroxylated Aromatics | Enables subsequent chemical deoxyfluorination. nih.gov |

| Cytochrome P450 (engineered) | Direct Nitration | Phenols, Anilines, Aromatic Compounds | Nitroaromatics | Green alternative to chemical nitration. nih.govmiragenews.com |

| Peroxidase (e.g., HRP) | Nitration | Phenols | Ortho- and Para-nitrophenols | Utilizes H₂O₂ and nitrite. researchgate.net |

Advanced Spectroscopic Characterization Techniques in 4 Fluoro 3,5 Dinitrophenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Fluoro-3,5-dinitrophenol, a combination of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR experiments offers a comprehensive structural profile.

Proton (¹H) NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. In this compound, the aromatic ring possesses two hydrogen atoms at the C2 and C6 positions. Due to the molecule's symmetry along the C1-C4 axis, these two protons are chemically and magnetically equivalent.

Therefore, the ¹H NMR spectrum is expected to show a single signal for these aromatic protons. The strong electron-withdrawing nature of the two nitro groups and the fluorine atom significantly deshields these protons, causing their resonance to appear at a high chemical shift (downfield). This signal would likely appear as a doublet due to coupling with the ¹⁹F nucleus (a ³J HF coupling). The phenolic hydroxyl proton (-OH) would typically appear as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | 8.5 - 8.8 | Doublet (d) | ³J HF ≈ 2-4 Hz |

| -OH | 10.0 - 12.0 | Broad Singlet (br s) | N/A |

Note: Predicted values are based on the analysis of structurally similar compounds like 3,5-dinitrophenol (B182416) and other fluorinated nitroaromatics.

Carbon (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Given the symmetry of this compound, the ¹³C NMR spectrum is expected to display four distinct signals corresponding to the four unique carbon environments: C1 (bearing the -OH group), C2/C6 (bearing the -H atoms), C3/C5 (bearing the -NO₂ groups), and C4 (bearing the -F atom).

The chemical shifts are influenced by the attached functional groups. The carbon atom attached to the fluorine (C4) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹J CF). The adjacent carbons (C3/C5) will also exhibit coupling to fluorine, but over two bonds (²J CF), resulting in smaller splitting. The C2/C6 carbons will show a three-bond coupling (³J CF). The carbons bearing the nitro groups (C3/C5) and the phenolic group (C1) are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C1 (-OH) | 150 - 155 | Triplet (t) | ⁴J CF ≈ 2-5 Hz |

| C2 / C6 (-H) | 115 - 120 | Doublet (d) | ³J CF ≈ 5-10 Hz |

| C3 / C5 (-NO₂) | 145 - 150 | Doublet (d) | ²J CF ≈ 15-25 Hz |

| C4 (-F) | 155 - 160 | Doublet (d) | ¹J CF ≈ 240-260 Hz |

Note: Predicted values are based on established substituent effects and data from analogous fluoronitrophenols.

Nitrogen (¹⁵N) NMR spectroscopy is a specialized technique used to probe the environment of nitrogen atoms. Although ¹⁵N has a low natural abundance and sensitivity, it can provide valuable information about the nitro groups in this compound. Due to molecular symmetry, the two nitrogen atoms of the nitro groups are equivalent and would produce a single resonance. The chemical shift of nitro groups in aromatic compounds typically falls within a well-defined range, highly influenced by electron density on the ring. The presence of the electronegative fluorine and hydroxyl groups would influence the precise chemical shift. For aromatic nitro compounds, the expected chemical shift is generally in the range of -20 to +20 ppm relative to nitromethane.

Fluorine (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated compounds. wikipedia.org Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear and informative spectra. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom. nih.gov

The chemical shift of this resonance is sensitive to the electronic effects of the substituents on the aromatic ring. The two ortho nitro groups are strongly electron-withdrawing, which typically causes a downfield shift in the ¹⁹F signal compared to simpler fluorophenols. This signal should appear as a triplet due to coupling with the two equivalent ortho protons (H2 and H6) with a coupling constant of ³J HF.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C4-F | -110 to -125 | Triplet (t) | ³J HF ≈ 2-4 Hz |

Note: Chemical shifts are referenced to CFCl₃. Predictions are based on data from related fluoroaromatic compounds.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR, are used to identify functional groups and study the vibrational modes of a molecule. Each bond and functional group vibrates at a characteristic frequency, providing a molecular "fingerprint."

The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its various functional groups. Analysis of the spectrum for the highly similar compound 3,5-dinitrophenol provides a strong basis for assigning these bands. spectrabase.com The key vibrational modes would include:

O-H Stretching: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the phenolic hydroxyl group, likely involved in hydrogen bonding.

Aromatic C-H Stretching: A weaker absorption typically appearing just above 3000 cm⁻¹.

N-O Stretching (Nitro Groups): Two strong and distinct bands are expected for the asymmetric and symmetric stretching of the nitro groups. These typically appear around 1520-1560 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

Aromatic C=C Stretching: Several bands of varying intensity in the 1400-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band characteristic of the carbon-fluorine bond, typically found in the 1100-1250 cm⁻¹ range for aryl fluorides.

C-O Stretching: A band in the 1200-1300 cm⁻¹ region corresponding to the phenolic C-O bond.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-O Stretch (phenolic) | 1200 - 1300 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

Note: Predictions are based on standard infrared correlation tables and spectral data for 3,5-dinitrophenol.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure. In the study of this compound, Raman spectroscopy provides critical information about the vibrations of the aromatic ring, the nitro groups, and the carbon-fluorine bond.

Detailed analysis of the Raman spectrum of this compound, supported by theoretical calculations of analogous molecules like 2-fluoro-4,6-dinitrophenol (B1602198), allows for the assignment of specific vibrational modes. The presence of the electron-withdrawing nitro groups and the fluorine atom significantly influences the vibrational frequencies of the benzene (B151609) ring.

Key vibrational modes observed in the Raman spectrum include the symmetric and asymmetric stretching of the NO₂ groups, typically found in the regions of 1300-1350 cm⁻¹ and 1500-1550 cm⁻¹, respectively. The C-F stretching vibration is also a characteristic feature, usually appearing in the 1100-1300 cm⁻¹ range. Aromatic C-C stretching vibrations are observed in the 1400-1600 cm⁻¹ region, while ring breathing modes appear at lower frequencies. The O-H stretching of the phenolic group is also a prominent feature, though its position can be influenced by hydrogen bonding.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3200-3400 | Phenolic hydroxyl group stretching |

| νₐ(NO₂) | 1500-1550 | Asymmetric stretching of the nitro groups |

| ν(C=C) | 1400-1600 | Aromatic ring stretching |

| νₛ(NO₂) | 1300-1350 | Symmetric stretching of the nitro groups |

| ν(C-F) | 1100-1300 | Carbon-fluorine bond stretching |

| Ring Breathing | ~1000 | Symmetric expansion and contraction of the benzene ring |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (molar mass: 202.1 g/mol ), electron ionization mass spectrometry (EI-MS) would reveal a molecular ion peak (M⁺) and a series of fragment ions.

The fragmentation of this compound is expected to follow pathways characteristic of aromatic nitro compounds. The molecular ion peak at m/z 202 would likely be observed. Common fragmentation pathways would involve the loss of the nitro groups (NO₂), nitric oxide (NO), and carbon monoxide (CO). The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of a fluorine radical or hydrogen fluoride (B91410) (HF).

Key fragmentation pathways can be predicted based on the stability of the resulting ions. The loss of a nitro group (mass 46) would lead to a fragment at m/z 156. Subsequent loss of another nitro group would result in a fragment at m/z 110. The loss of NO (mass 30) from the molecular ion would produce a fragment at m/z 172.

| m/z | Proposed Fragment | Loss From Parent Ion |

|---|---|---|

| 202 | [C₆H₃FN₂O₅]⁺ | Molecular Ion (M⁺) |

| 172 | [C₆H₃FNO₄]⁺ | -NO |

| 156 | [C₆H₃FNO₃]⁺ | -NO₂ |

| 126 | [C₆H₃FO₂]⁺ | -NO₂ and -NO |

| 110 | [C₆H₃FO]⁺ | -2NO₂ |

| 82 | [C₅H₃FO]⁺ | -2NO₂ and -CO |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of this compound.

While the specific crystal structure of this compound is not widely published, analysis of related dinitrophenol compounds allows for predictions of its likely solid-state arrangement. It is expected to crystallize in a monoclinic or orthorhombic system. The crystal packing would be significantly influenced by intermolecular hydrogen bonding between the phenolic hydroxyl group and the nitro groups of adjacent molecules. Pi-pi stacking interactions between the aromatic rings are also anticipated to play a role in stabilizing the crystal lattice. The fluorine atom may participate in weaker C-H···F or C-F···π interactions.

| Crystallographic Parameter | Expected Value/System | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, β) | Dependent on packing | Defines the size and shape of the unit cell. |

| Intermolecular Interactions | O-H···O hydrogen bonds, π-π stacking | Govern the packing and stability of the crystal. |

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Anion Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of this compound, EPR is invaluable for studying its radical anion, which can be generated through chemical or electrochemical reduction.

The EPR spectrum of the this compound radical anion would be characterized by its g-value and hyperfine coupling constants. The g-value, analogous to the chemical shift in NMR, is influenced by the electronic environment of the unpaired electron. The hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei, in this case, ¹H, ¹⁴N, and ¹⁹F.

The unpaired electron in the radical anion is delocalized over the aromatic ring and the two nitro groups. The ¹⁴N nuclei of the nitro groups are expected to give rise to significant hyperfine coupling, resulting in a complex splitting pattern. The protons on the aromatic ring will also contribute to the hyperfine structure. The ¹⁹F nucleus, with a nuclear spin of 1/2, will further split the EPR signal, providing direct evidence of the fluorine atom's interaction with the unpaired electron spin density.

| EPR Parameter | Expected Observation | Information Provided |

|---|---|---|

| g-value | ~2.004 - 2.006 | Electronic environment of the unpaired electron. |

| Hyperfine Coupling to ¹⁴N (aN) | Significant coupling | Delocalization of the unpaired electron onto the nitro groups. |

| Hyperfine Coupling to ¹H (aH) | Smaller coupling | Spin density distribution on the aromatic ring. |

| Hyperfine Coupling to ¹⁹F (aF) | Observable coupling | Interaction of the fluorine atom with the unpaired electron. |

Chemical Reactivity and Reaction Mechanisms Involving 4 Fluoro 3,5 Dinitrophenol and Its Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for highly electron-poor aromatic compounds. wikipedia.org In this mechanism, a nucleophile attacks the electron-deficient ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, before a leaving group is expelled, restoring aromaticity. wikipedia.orgnumberanalytics.com The presence of strong electron-withdrawing groups, such as nitro groups, is crucial as they stabilize the negative charge of the intermediate, thereby activating the ring towards nucleophilic attack. wikipedia.org

Substitution of Fluorine by Nucleophiles

The fluorine atom in 4-fluoro-3,5-dinitrophenol and related fluoroaromatics is a common leaving group in SNAr reactions. The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. wikipedia.org

In the case of this compound, the two nitro groups are situated meta to the fluorine atom. This positioning is less effective at stabilizing the intermediate compared to an ortho or para arrangement. Consequently, 1-fluoro-3,5-dinitrobenzene (B12847306) is less reactive in SNAr reactions than its isomer, 1-fluoro-2,4-dinitrobenzene, where the nitro groups are ortho and para to the fluorine. numberanalytics.com Despite this, the strong cumulative electron-withdrawing effect of the two nitro groups and the hydroxyl group still makes the ring susceptible to nucleophilic attack.

A practical application of this reactivity is seen in the functionalization of polymers. For instance, various fluoronitro-substituted aromatic compounds can react with the primary amine groups of poly(vinylamine). cdnsciencepub.com In such a reaction, the amine acts as the nucleophile, displacing the fluoride (B91410) to form a new carbon-nitrogen bond, effectively tethering the dinitrophenyl moiety to the polymer chain. cdnsciencepub.com A study involving the synthesis of 4-amino-3,5-dinitroaniline demonstrated a successful fluorine/amine exchange by reacting 4-fluoro-3,5-dinitroaniline with an amine in ethanol. researchgate.net

Mechanistic Insights from Anomerization Studies of Dinitrophenyl Glycosides

Mechanistic details of SNAr reactions involving dinitrophenyl compounds have been elucidated through studies on the base-catalyzed anomerization of dinitrophenyl glycosides. cdnsciencepub.com Research on per-O-acetylated 2,4-dinitrophenyl-β-D-glucopyranoside in dimethylsulfoxide (DMSO) revealed a novel reaction mechanism. cdnsciencepub.com

Four potential mechanisms were considered: proton abstraction at the anomeric carbon (C-1), phenolate (B1203915) departure (cleavage of the C-1—O-1 bond), nucleophilic aromatic substitution at the phenolic oxygen (O-1—C-1' cleavage), or nucleophilic aromatic substitution at the aromatic ring (C-1'). Experimental evidence, including the lack of proton exchange and the measurement of a secondary deuterium (B1214612) kinetic isotope effect, ruled out the proton abstraction pathway. A mechanism involving simple phenolate departure and recombination was also deemed unlikely due to the observed effects of remote substituents on the reaction rate.

The favored mechanism involves an initial SNAr reaction. It is proposed that the dimethylsulfinyl anion (formed from DMSO and base) acts as a nucleophile, attacking the dinitrophenyl ring to displace the glycosyl oxyanion. This newly formed, unstable oxyanion then undergoes anomerization (inversion of stereochemistry at the anomeric carbon). Subsequently, it recombines with the reactive aryl intermediate to yield the anomerized product. This proposed pathway is supported by the observation of a transient purple Meisenheimer complex, a hallmark of the SNAr mechanism.

Electrophilic Aromatic Nitration Reactions and Regioselectivity

While the electron-deficient nature of the this compound ring favors nucleophilic attack, electrophilic aromatic substitution, such as further nitration, is generally disfavored. The two existing nitro groups are powerful deactivating groups and meta-directors. utexas.edu Friedel-Crafts reactions, for example, typically fail on aromatic rings that already contain an electron-withdrawing group. utexas.edu

The potential sites for nitration are C-2 and C-6 (ortho to both -OH and -F) and C-4 (the position already occupied by fluorine). The directing effects of the -OH and -F groups would steer an incoming electrophile (like the nitronium ion, NO₂⁺) towards the C-2 and C-6 positions. Conversely, the nitro groups at C-3 and C-5 would direct an incoming group to the same C-2 and C-6 positions (which are meta to them), as well as to the C-4 position. Therefore, the directing effects are largely concerted towards the C-2 and C-6 positions. However, the extreme deactivation of the ring by the two nitro groups makes it highly resistant to further electrophilic attack, and harsh reaction conditions would likely be required, risking degradation of the molecule.

Radical Anion Formation and Reactions

Under specific conditions, dinitrophenols can form radical anions. The study of radical anions derived from symmetrical dinitrophenols, such as 3,5-dinitrophenol (B182416), in aqueous solutions via electron paramagnetic resonance (EPR) spectroscopy has provided significant insights.

In these radical anions, the unpaired electron is primarily localized on one of the two nitro groups. EPR spectra reveal line-broadening effects that are attributed to intramolecular electron exchange, where the electron hops between the two nitro groups. The rate of this exchange is influenced by the deprotonation of the phenolic hydroxyl group. The position of the OH group is a decisive factor; for instance, the variation in the rate constant upon deprotonation is more significant when the OH group is ortho to a nitro group compared to when it is meta.

This type of radical formation is distinct from the more common SN1 (substitution, nucleophilic, unimolecular) mechanism. The SN1 pathway involves the formation of a carbocation intermediate and is generally unfavorable for aryl halides because it would require forming a highly unstable aryl cation. wikipedia.orgresearchgate.net The SNAr mechanism, which proceeds through a stabilized Meisenheimer anion, is the far more prevalent pathway for nucleophilic substitution on activated aromatic rings like dinitrophenols. wikipedia.org The term SDq mechanism is not a standard designation in organic chemistry and may refer to specific computational parameters (e.g., MP4(SDQ) level of theory) used in mechanistic studies rather than a distinct reaction pathway. wiley.comstackexchange.com

Investigation of Acid-Base Properties and Their Influence on Reactivity

The acidity of the phenolic proton in this compound is significantly enhanced by the strong inductive and resonance electron-withdrawing effects of the two nitro groups. This makes it a considerably stronger acid than phenol (B47542) itself.

This acidity has a direct impact on the molecule's reactivity.

As a Leaving Group: In reactions like the glycoside anomerization discussed previously, the reactivity is dependent on the pKa of the corresponding phenol. cdnsciencepub.com A lower pKa indicates a more stable phenoxide anion, which in turn makes the phenol a better leaving group. Studies have shown that dinitrophenyl glucosides derived from phenols with pKa values less than 4.0 exhibit comparable, significant reaction rates.

In Nucleophilic Reactions: The protonation state of the hydroxyl group is critical. Under basic conditions, the molecule will exist as the phenoxide anion. This increases the electron density of the aromatic ring, which would typically deactivate it towards nucleophilic attack. However, in the case of highly activated systems like dinitrophenols, SNAr reactions can still proceed.

Radical Anion Behavior: The pKa values of the radical anions themselves have been determined and fall within the range of 8–11. pearson.com The deprotonation of the radical anion influences its properties, such as the rate of intramolecular electron exchange. pearson.com

Table of Phenol pKa Values This table shows the effect of nitro-substituents on the acidity of the phenolic proton in an aqueous solution.

| Compound | pKa (in water) | Source |

| 4-Nitrophenol (B140041) | 7.14 | pearson.com |

| 3,5-Dinitrophenol | 6.73 | pearson.com |

| 2,4-Dinitrophenol (B41442) | ~4.0 |

Research Paradigms and Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Specialized Chemical Structures for Research

4-Fluoro-3,5-dinitrophenol serves as a crucial building block in the synthesis of specialized chemical structures, particularly in the field of energetic materials. Its unique combination of a reactive fluorine atom and nitro groups makes it a versatile precursor for creating complex molecules with tailored properties.

Pathway to Energetic Diazophenol Research

Research into energetic materials has identified this compound as a key intermediate in the synthesis of novel diazophenols. Diazophenols are a class of energetic compounds that have garnered interest as potential replacements for traditional primary explosives due to their performance and potentially lower toxicity. sciencemadness.orguni-muenchen.de

A significant pathway involves the conversion of 4-fluoro-3,5-dinitroaniline, which can be synthesized from this compound, into various energetic diazophenols. sciencemadness.orggla.ac.uk For instance, 4-fluoro-3,5-dinitroaniline can undergo a fluorine/amine exchange reaction to produce 4-amino-3,5-dinitroaniline. sciencemadness.orgresearchgate.net This dinitroaniline derivative is a direct precursor to iso-diazodinitrophenol (iso-DDNP), an isomer of the commercially used primary explosive DDNP (2-diazo-4,6-dinitrophenol). researchgate.netresearchgate.net The synthesis of iso-DDNP from 4-amino-3,5-dinitroaniline involves a subsequent nitration step. sciencemadness.orgresearchgate.net

The synthesis of these energetic materials is a multi-step process, often starting from commercially available materials and proceeding through several intermediates. The table below outlines a typical synthetic sequence starting from a related compound.

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 4-Aminophenol | Acetic anhydride | N-(4-Acetoxyphenyl)acetamide | 81 |

| 2 | N-(4-Acetoxyphenyl)acetamide | Nitric acid | N-(4-Hydroxy-3,5,6-trinitrophenyl)acetamide | - |

| 3 | N-(4-Hydroxy-3,5,6-trinitrophenyl)acetamide | Sulfuric acid | 4-Amino-2,3,6-trinitrophenol | 76 |

| 4 | 4-fluoro-3,5-dinitroaniline | Ethanol, Amine | 4-Amino-3,5-dinitroaniline | - |

| 5 | 4-Amino-3,5-dinitroaniline | Nitric acid, Acetic anhydride | 4-Diazo-2,6-dinitrophenol (iso-DDNP) | - |

Data compiled from multiple research sources. sciencemadness.orgresearchgate.netresearchgate.net

Synthesis of Dinitroaniline Derivatives

This compound is a precursor to 4-fluoro-3,5-dinitroaniline, a key intermediate in the synthesis of various dinitroaniline derivatives. gla.ac.uk The conversion of the phenol (B47542) to the aniline (B41778) can be achieved through a Schmidt reaction on the corresponding benzoic acid. gla.ac.uk Once formed, 4-fluoro-3,5-dinitroaniline can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by an amine group. sciencemadness.orgresearchgate.net This reaction is a critical step in producing compounds like 4-amino-3,5-dinitroaniline, which serves as a building block for more complex energetic materials. sciencemadness.orgresearchgate.netresearchgate.net The reactivity of the fluorine atom facilitates the introduction of various functionalities, enabling the synthesis of a library of dinitroaniline derivatives for further research.

Methodological Contributions in Chemical Analysis of Phenols

The analysis of phenols is a significant area of environmental and chemical research. Gas chromatography (GC) is a common technique used for the separation and identification of phenolic compounds. epa.gov However, the direct analysis of some phenols, particularly dinitrophenols, can be challenging.

Derivatization is often employed to improve the chromatographic properties and detectability of these compounds. While methods like methylation using diazomethane (B1218177) or derivatization with pentafluorobenzyl bromide (PFBBr) are used, some dinitrophenols, such as 2,4-dinitrophenol (B41442) and 2-methyl-4,6-dinitrophenol, fail to derivatize effectively with PFBBr. epa.gov This highlights the need for alternative analytical strategies or the analysis of underivatized phenols if sufficient sensitivity can be achieved. epa.gov The unique structure of this compound, with its fluorine substituent, may influence its behavior in such analytical methods, although specific studies on its derivatization for GC analysis are not widely reported.

Development of Novel Synthetic Routes Utilizing Fluorinated Precursors in Chemical Research

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry and materials science to modify a compound's physical, chemical, and biological properties. nih.govmdpi.com Fluorinated precursors, such as this compound, are valuable starting materials for synthesizing novel fluorinated compounds. nih.gov

The presence of the fluorine atom in this compound allows for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups. This reactivity is exploited in the synthesis of specialized molecules where the fluorine is either retained in the final product or serves as a leaving group to facilitate the formation of new bonds. The development of synthetic routes utilizing fluorinated precursors is crucial for accessing new chemical entities with potentially enhanced properties, such as improved metabolic stability in pharmaceuticals or altered electronic properties in materials. nih.govmdpi.com

Research in this area continues to explore new methodologies for the synthesis of fluorinated compounds, including enzymatic approaches which offer mild and selective reaction conditions. nih.gov While specific enzymatic synthesis involving this compound is not detailed in the provided context, the general principles of using fluorinated precursors to access novel chemical diversity remain a significant area of chemical research. nih.gov

Q & A

Q. How can researchers distinguish between structural isomers (e.g., 3,4- vs. 3,5-dinitrophenol derivatives) using advanced analytical techniques?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.